molecular formula C16H20N2 B101460 1-N-butyl-4-N-phenylbenzene-1,4-diamine CAS No. 15464-99-0

1-N-butyl-4-N-phenylbenzene-1,4-diamine

Cat. No.: B101460
CAS No.: 15464-99-0
M. Wt: 240.34 g/mol
InChI Key: PIPXINMICYUFAD-UHFFFAOYSA-N
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Description

p-Phenylenediamine (8CI), N-butyl-N’-phenyl-: is an organic compound with the molecular formula C16H20N2. It is a derivative of p-phenylenediamine, where one of the amine groups is substituted with a butyl group and the other with a phenyl group. This compound is primarily used in various industrial applications, including as an antioxidant in rubber and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.

    Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Acts as a stabilizer in the production of polymers and resins.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.

Medicine:

  • Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry:

  • Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
  • Utilized in the production of high-performance materials such as aramid fibers.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

Molecular Targets and Pathways:

  • Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
  • Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.

Comparison with Similar Compounds

    p-Phenylenediamine: The parent compound, used in hair dyes and as a precursor to aramid fibers.

    N-Phenyl-p-phenylenediamine: Another derivative used as an antioxidant in rubber.

    N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant and stabilizer in various industrial applications.

Uniqueness:

  • The presence of both butyl and phenyl groups in p-Phenylenediamine (8CI), N-butyl-N’-phenyl- enhances its solubility and effectiveness as an antioxidant compared to its parent compound and other derivatives.

Properties

CAS No.

15464-99-0

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-N-butyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3

InChI Key

PIPXINMICYUFAD-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

Synonyms

N-BUTYL-PARA-AMINODIPHENYLAMINE

Origin of Product

United States

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